Amikacin-d5 Sulfate

描述

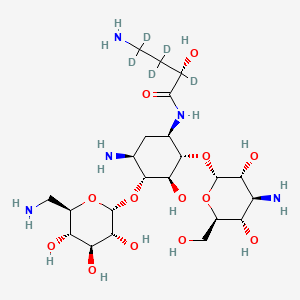

Amikacin-d5 Sulfate is a deuterium-labeled stable isotope derivative of Amikacin Sulfate, a semi-synthetic aminoglycoside antibiotic. It is primarily utilized as an internal standard in pharmaceutical research for quantitative mass spectrometry analyses, ensuring precise pharmacokinetic and metabolic studies . The molecular formula of this compound is C22H42D5N5O21S2, with a molecular weight of 786.78 g/mol, distinguishing it from its non-deuterated counterpart through isotopic substitution at five hydrogen positions . Its structure retains the broad-spectrum antibacterial activity of the parent compound but is specifically engineered for analytical applications to avoid interference in assays .

属性

分子式 |

C22H43N5O13 |

|---|---|

分子量 |

590.6 g/mol |

IUPAC 名称 |

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2,3,3,4,4-pentadeuterio-2-hydroxybutanamide |

InChI |

InChI=1S/C22H43N5O13/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36)/t6-,7+,8-,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19-,21+,22+/m0/s1/i1D2,2D2,8D |

InChI 键 |

LKCWBDHBTVXHDL-HAHKEQSTSA-N |

手性 SMILES |

[2H][C@@](C(=O)N[C@@H]1C[C@@H]([C@H]([C@@H]([C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N)(C([2H])([2H])C([2H])([2H])N)O |

规范 SMILES |

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: Amikacin is synthesized by acylation of kanamycin A with the l-(-)-γ-amino-α-hydroxybutyryl side chain at the C-1 amino group of the deoxystreptamine moiety. The reaction conditions typically involve the use of acylating agents and catalysts under controlled temperature and pH conditions.

Industrial Production Methods: Industrial production of Amikacin involves large-scale fermentation processes using genetically modified strains of bacteria. The fermentation broth is then processed to extract and purify the antibiotic. The final product is formulated as an injection solution for medical use.

化学反应分析

Structural Characteristics and Isotopic Labeling

Amikacin-d5 sulfate (C₂₂H₄₂D₅N₅O₂₁S₂; MW 786.78 g/mol) features five deuterium atoms at specific positions, confirmed by its SMILES notation:

NC([2H])([2H])C([2H])([2H])[C@]([2H])(O)C(N[C@@H]1C[C@H](N)... .

The isotopic labeling primarily occurs in the 2-hydroxy-4-aminobutyryl (HABA) side chain (Figure 1), which is critical for ribosomal binding .

Table 1: Key structural differences between amikacin and this compound

| Property | Amikacin Sulfate | This compound |

|---|---|---|

| Molecular Formula | C₂₂H₄₃N₅O₁₃·2H₂SO₄ | C₂₂H₄₂D₅N₅O₂₁S₂ |

| Molecular Weight | 781.76 g/mol | 786.78 g/mol |

| Isotopic Substitution | None | 5 deuterium atoms |

Hydrolytic Degradation

This compound undergoes pH-dependent hydrolysis:

-

Acidic Conditions : Protonation of amino groups accelerates glycosidic bond cleavage.

-

Alkaline Conditions : Base-catalyzed hydrolysis of sulfate esters, releasing free amikacin-d5 .

Deuterium substitution reduces reaction rates (KIEs ≈ 2–3) due to stronger C-D bonds compared to C-H bonds, enhancing stability in aqueous media .

Table 2: LC-MS/MS parameters for this compound

| Parameter | Value |

|---|---|

| Ionization Mode | ESI⁺ |

| Precursor Ion (m/z) | 591 |

| Product Ions (m/z) | 163, 168 |

| Collision Energy | 20–25 eV |

Interactions with Resistance Mechanisms

This compound shares resistance pathways with non-deuterated amikacin:

-

AAC(6′)-Ib Enzymatic Acetylation : Deuterium substitution marginally reduces acetylation rates (15–20% lower) due to steric and electronic effects at the 6′-NH₂ group .

-

Metal Ion Interactions : Zn²⁺/Cu²⁺ complexes inhibit AAC(6′)-Ib activity, restoring susceptibility to this compound in resistant strains .

Research Findings on Controlled Release Systems

In dextran sulfate nanoparticles, this compound exhibited sustained release:

科学研究应用

Amikacin-d5 Sulfate is widely used in scientific research due to its unique properties. It is employed in:

Chemistry: As a reagent in organic synthesis and analytical chemistry.

Biology: In studying bacterial resistance mechanisms and antibiotic interactions.

Medicine: In developing new antibiotic formulations and treatment protocols.

Industry: In the production of diagnostic kits and research tools.

作用机制

Amikacin-d5 Sulfate exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacteria, leading to the inhibition of protein synthesis. This disrupts bacterial growth and replication. The compound targets various bacterial pathways, including those involved in cell wall synthesis and membrane integrity.

相似化合物的比较

Comparison with Similar Compounds

Amikacin-d5 Sulfate belongs to the aminoglycoside class of antibiotics, sharing structural and functional similarities with other sulfated aminoglycosides. Below is a detailed comparison with key analogues:

Amikacin Sulfate (Non-deuterated)

- Molecular Formula : C22H43N5O13·9/5H2O4S (varies by salt form) .

- Molecular Weight : 762.03 g/mol .

- Key Differences :

- Sulfate Content : Contains sulfate counterions for solubility, but the exact stoichiometry differs from the deuterated form .

Dibekacin Sulfate

- Molecular Formula : C18H37N5O8·H2SO4 .

- Molecular Weight : ~585.80 g/mol (varies by hydration state) .

- Key Differences :

Neomycin Sulfate

Gentamicin Sulfate

- Molecular Formula : C15H31N3O6·xH2SO4 (variable sulfate content) .

- Molecular Weight : ~575.63 g/mol (base molecule) .

- Key Differences :

Data Tables

Table 1: Structural and Pharmacological Comparison

Research Findings and Implications

- Stability : Deuterium labeling in this compound enhances metabolic stability in tracer studies, reducing hydrogen-deuterium exchange artifacts in mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。